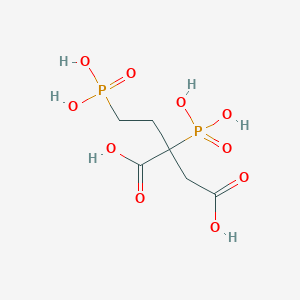
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid is a chemical compound with the molecular formula C7H11O9P It is a phosphonic acid derivative that contains both phosphono and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phosphono-2-(2-phosphonoethyl)butanedioic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of butanedioic acid derivatives with phosphorous acid or its derivatives. The reaction conditions often include the use of solvents such as water or organic solvents, and the reaction may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The phosphono and carboxylic acid groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while reduction may produce compounds with lower oxidation states.
Scientific Research Applications
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways due to its structural similarity to natural phosphonates.
Mechanism of Action
The mechanism of action of 2-Phosphono-2-(2-phosphonoethyl)butanedioic acid involves its interaction with molecular targets such as enzymes. The compound can mimic natural phosphonates and carboxylates, allowing it to inhibit metabolic enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phosphonobutane-1,2,4-tricarboxylic acid: Another phosphonic acid derivative with similar functional groups.
2-Aminoethylphosphonic acid: A naturally occurring phosphonate with similar structural features.
Uniqueness
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid is unique due to its specific combination of phosphono and carboxylic acid groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
65402-32-6 |
|---|---|
Molecular Formula |
C6H12O10P2 |
Molecular Weight |
306.10 g/mol |
IUPAC Name |
2-phosphono-2-(2-phosphonoethyl)butanedioic acid |
InChI |
InChI=1S/C6H12O10P2/c7-4(8)3-6(5(9)10,18(14,15)16)1-2-17(11,12)13/h1-3H2,(H,7,8)(H,9,10)(H2,11,12,13)(H2,14,15,16) |
InChI Key |
FVELLNXPMFCHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(O)O)C(CC(=O)O)(C(=O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



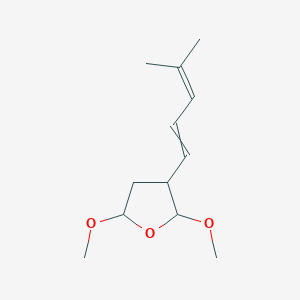
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
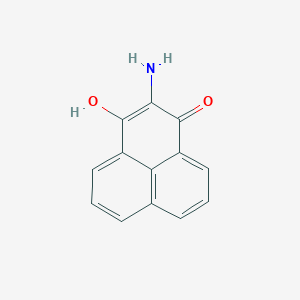
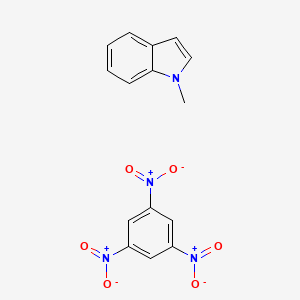
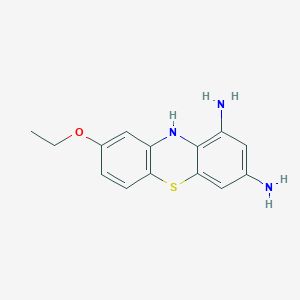
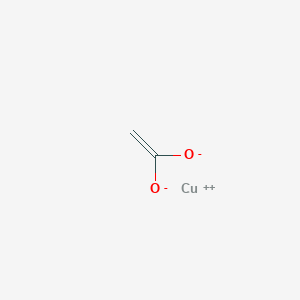
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)
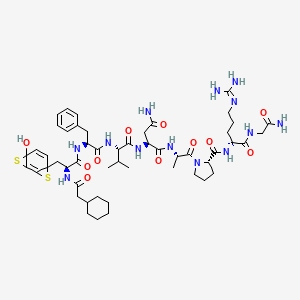


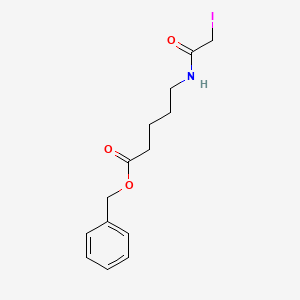
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)

